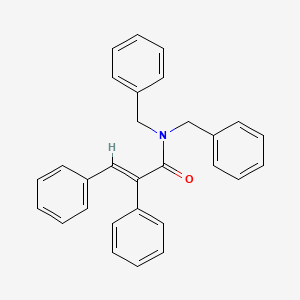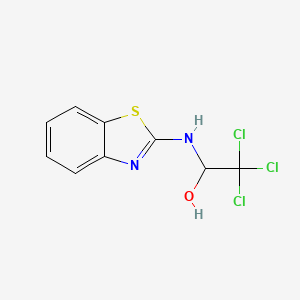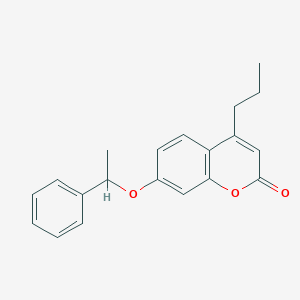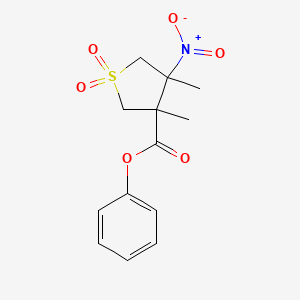![molecular formula C20H23BrO4 B5207396 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde CAS No. 6438-53-5](/img/structure/B5207396.png)
4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significance in scientific research. This compound is also known as BDPB and is used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.
作用機序
BDPB is a potent inhibitor of protein kinase C (PKC) activity. PKC is an important enzyme that plays a key role in cellular signaling pathways. By inhibiting PKC activity, BDPB can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. BDPB has also been shown to inhibit the activity of other enzymes, such as phosphodiesterases and phospholipases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
BDPB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BDPB can inhibit the growth of cancer cells and induce apoptosis. BDPB has also been shown to have anti-inflammatory and neuroprotective effects. In vivo studies have demonstrated that BDPB can reduce the size of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
BDPB has several advantages for lab experiments. It is a potent and selective inhibitor of PKC activity, which makes it a valuable tool for investigating the role of PKC in cellular signaling pathways. BDPB is also relatively easy to synthesize and has a high yield and purity. However, BDPB has some limitations for lab experiments. It is not very soluble in water, which can limit its use in some experimental systems. BDPB also has some cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on BDPB. One direction is to investigate the potential therapeutic applications of BDPB in cancer and neurodegenerative diseases. Another direction is to develop new compounds based on the structure of BDPB with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of BDPB and its effects on cellular signaling pathways.
合成法
The synthesis of BDPB involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-bromo-4,5-dimethylphenol in the presence of a base. The resulting intermediate is then reacted with 1,4-bis(bromomethyl)butane in the presence of a palladium catalyst to obtain the final product. This synthesis method has been optimized to produce BDPB with high yield and purity.
科学的研究の応用
BDPB has been extensively studied in various fields of scientific research. In medicinal chemistry, BDPB has been used as a starting material for the synthesis of new compounds with potential therapeutic properties. In drug discovery, BDPB has been used as a lead compound for the development of new drugs targeting specific molecular targets. In pharmacology, BDPB has been used to investigate the mechanism of action of various drugs and their effects on cellular signaling pathways.
特性
IUPAC Name |
4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO4/c1-14-10-17(21)19(11-15(14)2)25-9-5-4-8-24-18-7-6-16(13-22)12-20(18)23-3/h6-7,10-13H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDOJHGUNOEKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367717 |
Source


|
| Record name | 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
CAS RN |
6438-53-5 |
Source


|
| Record name | 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)

![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)

![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)

![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)
![(1-bicyclo[2.2.1]hept-2-yl-3-piperidinyl)methanol](/img/structure/B5207384.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5207385.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyloxy)ethanamine](/img/structure/B5207418.png)